molecular formula SOCl2<br>Cl2OS B051792 Thionyl chloride CAS No. 7719-09-7

Thionyl chloride

Cat. No.: B051792
CAS No.: 7719-09-7
M. Wt: 118.97 g/mol
InChI Key: FYSNRJHAOHDILO-UHFFFAOYSA-N
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Description

Thionyl chloride is an inorganic compound with the chemical formula SOCl₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as a chlorinating reagent in organic synthesis and is known for its ability to convert carboxylic acids to acyl chlorides. It is also used in the production of lithium-thionyl chloride batteries .

Mechanism of Action

Target of Action

Thionyl chloride (SOCl2) is primarily used as a chlorinating reagent . Its primary targets are alcohols and carboxylic acids . In the case of alcohols, it converts them into alkyl chlorides . For carboxylic acids, it transforms them into acid chlorides .

Mode of Action

this compound interacts with its targets through a substitution reaction . When it reacts with an alcohol, the oxygen of the alcohol attacks the sulfur of this compound, resulting in the displacement of the chloride ion . This leads to the conversion of the alcohol into an alkyl chloride . Similarly, when this compound reacts with a carboxylic acid, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds . By converting alcohols and carboxylic acids into more reactive species, this compound facilitates a range of chemical reactions and synthetic processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that this compound is a moderately volatile, colorless liquid that reacts with water . It’s soluble in most aprotic solvents like toluene, chloroform, and diethyl ether, but reacts with protic solvents such as alcohols .

Result of Action

The primary result of this compound’s action is the conversion of alcohols into alkyl chlorides and carboxylic acids into acid chlorides . These transformed compounds are more reactive and can be used in a variety of subsequent chemical reactions .

Action Environment

this compound is very reactive and its action can be influenced by environmental factors. It reacts vigorously with water to generate gaseous HCl and SO2 . It’s also sensitive to the presence of protic solvents, with which it reacts . Therefore, the environment in which this compound is used needs to be carefully controlled to ensure its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thionyl chloride can be synthesized through several methods. One common laboratory method involves the reaction of sulfur trioxide with sulfur dichloride. This reaction can be carried out by heating oleum to slowly distill sulfur trioxide into a cooled flask containing sulfur dichloride .

Industrial Production Methods: Industrially, this compound is produced by reacting sulfur dioxide with chlorine gas in the presence of a catalyst. This method is efficient and produces this compound on a large scale .

Comparison with Similar Compounds

  • Sulfuryl Chloride
  • Phosphorus Trichloride
  • Phosphorus Pentachloride
  • Oxalyl Chloride

Thionyl chloride stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.

Properties

IUPAC Name

thionyl dichloride
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InChI

InChI=1S/Cl2OS/c1-4(2)3
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InChI Key

FYSNRJHAOHDILO-UHFFFAOYSA-N
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Canonical SMILES

O=S(Cl)Cl
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Molecular Formula

SOCl2, Cl2OS
Record name THIONYL CHLORIDE
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DSSTOX Substance ID

DTXSID3064778
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Molecular Weight

118.97 g/mol
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Physical Description

Thionyl chloride appears as a colorless to yellow fuming liquid with a suffocating pungent odor. Boiling point 79 °C. A lachrymator. Highly corrosive and toxic. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects., Liquid, Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]; [NIOSH], COLOURLESS-TO-YELLOW OR REDDISH FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]
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Boiling Point

169 °F at 760 mmHg (NIOSH, 2023), 76 °C at 760 mm Hg, 76 °C, 169 °F
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Solubility

Reacts with water (NIOSH, 2023), Decomposes (fumes) in water, Decomp in acids, alc, alkalies; in cold and hot water, Miscible with benzene, chloroform, carbon tetrachloride, Solubility in water: reaction, Reacts
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Density

1.64 (NIOSH, 2023) - Denser than water; will sink, 1.676 at 0 °C/4 °C; 1.655 at 10 °C/4 °C; 1.638 at 20 °C/4 °C, Percent in saturated air: 14.5 at 26 °C; density of saturated air: 1.5 at 26 °C (air= 1); 1 mg/cu m is equiv to 0.2 ppm and 1 ppm is equiv to 4.87 mg/cu m at 25 °C, 760 mm Hg, Relative density (water = 1): 1.64, 1.64
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

100 mmHg at 70 °F (NIOSH, 2023), 119.0 [mmHg], Vapor pressure = 110 mm Hg at 26 °C, Vapor pressure, kPa at 25 °C: 16, 100 mmHg at 70 °F, (70 °F): 100 mmHg
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Impurities

The following impurities can be present:
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Color/Form

Colorless to pale yellow or reddish liquid, Pale yellow to red liquid, Colorless to pale yellow, fuming, refractive liquid, Colorless to yellow to reddish liquid [Note: Fumes form when exposed to moist air]

CAS No.

7719-09-7
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Melting Point

-156 °F (NIOSH, 2023), -104.5 °C, -156 °F
Record name THIONYL CHLORIDE
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Record name Thionyl chloride
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Record name THIONYL CHLORIDE
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Record name THIONYL CHLORIDE
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Record name Thionyl chloride
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Synthesis routes and methods I

Procedure details

2-(3-Chlorophenyl)-4,4-dimethyl-2-oxazoline was prepared from 3-chlorobenzoic acid by reaction with thionyl chloride to give 3-chlorobenzoylchloride, reaction of this acid chloride with 2-amino-2-methylpropanol to give the amide and cyclization of the amide with thionyl chloride followed by neutralization with dilute sodium hydroxide to give 2-(3-chlorophenyl)4,4-dimethyl-2-oxazoline.
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acid chloride
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Synthesis routes and methods II

Procedure details

Methanol (400 mL) was cooled to 0° C. and thionyl chloride (217 mL, 3.0 moles, 20 eq) was added dropwise under argon. After addition was completed, the solution was warmed to RT for 20 min. 2(S),3-Diaminopropanoic acid 2-1 (20 g, 0.143 mole) (Schweizerhall Chemicals) was crushed to a fine powder and added to the solution. The reaction was heated to reflux for 48 h, at which time TLC showed a small amount of starting material remaining. An additional portion of methanol (100 mL) and thionyl chloride (72 mL) was prepared as before and added to the reaction at RT; the reaction was then stirred overnight at RT. The reaction was worked up by removal of solvent at 40° C. in vacuo to give 2-2 as foam. Rf 0.72 (9:1:1 EtOH/H2O/NH4OH). 1H NMR (400 MHz, D2O) δ4.55 (dd, J=5.4 8.2 Hz, 1H), 3.92 (s, 3H), 3.64 (dd, J=8.2, 13.8 Hz, 1H), 3.55 (dd, J=5.4, 13.8 Hz, 1H).
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Q & A

Q1: How does thionyl chloride interact with alcohols in chemical reactions?

A1: this compound readily reacts with alcohols, replacing the hydroxyl group (-OH) with a chlorine atom (-Cl) to form alkyl chlorides. This transformation is frequently utilized in organic synthesis to convert alcohols into more reactive species. [, , , ]

Q2: What are the downstream effects of using this compound in the synthesis of acyl chlorides?

A2: this compound effectively converts carboxylic acids into acyl chlorides, which are highly reactive electrophilic species. These acyl chlorides can then participate in a range of subsequent reactions, including Friedel-Crafts acylation, esterification, and amide formation. [, , , ]

Q3: What is the molecular formula, weight, and structure of this compound?

A3: this compound has the molecular formula SOCl₂ and a molecular weight of 118.97 g/mol. Its structure consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms, adopting a pyramidal geometry. [, , , ]

Q4: What are the key spectroscopic features of this compound?

A4: this compound exhibits characteristic peaks in its infrared (IR) spectrum, notably around 1100 cm⁻¹ (S=O stretching) and 800 cm⁻¹ (S-Cl stretching). Its ¹H NMR spectrum is devoid of signals as it lacks hydrogen atoms. [, , , ]

Q5: How does the presence of water affect the stability of this compound?

A5: this compound readily hydrolyzes in the presence of water, producing sulfur dioxide (SO₂) and hydrogen chloride (HCl). This exothermic reaction underscores the importance of handling this compound under anhydrous conditions. [, , , ]

Q6: Are there any specific challenges associated with handling this compound in large-scale industrial processes?

A6: Yes, the large-scale use of this compound necessitates meticulous safety precautions due to its reactivity and the generation of corrosive byproducts. Specialized equipment resistant to corrosion and efficient ventilation systems are crucial for ensuring safe handling and minimizing environmental impact. [, , , ]

Q7: What is the role of this compound in the Beckmann rearrangement?

A7: this compound acts as a catalyst in the Beckmann rearrangement, facilitating the conversion of oximes to amides. The reaction proceeds through the formation of an intermediate oxime chloride, which then undergoes rearrangement in the presence of a Lewis acid. [, , ]

Q8: Can this compound be used to prepare chlorinated derivatives of polymers?

A8: Yes, this compound can react with polymers containing hydroxyl groups, replacing them with chlorine atoms. This process enables the introduction of chlorine functionality onto polymer chains, modifying their properties and enabling further chemical modifications. [, , , ]

Q9: How have computational methods been employed to understand the hydrolysis of this compound?

A9: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of this compound hydrolysis. These studies shed light on the intermediates involved and the role of water molecules in facilitating the reaction. [, , ]

Q10: Have computational studies provided insights into the interaction of this compound with other molecules?

A10: Yes, computational studies have explored the interaction of this compound with various molecules, such as sulfur dioxide and lithium ions, providing valuable information about the energetics and structural features of these interactions. These findings aid in understanding the behavior of this compound in different chemical environments. [, , ]

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